molecular formula C19H20N2O B5161943 2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide

2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide

Cat. No.: B5161943
M. Wt: 292.4 g/mol
InChI Key: MRUJWQMPYZTXOT-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide is an organic compound characterized by a cyclopropane ring substituted with diphenyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with isopropylamine under dehydrating conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the imine group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or neutral conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenylcyclopropanecarboxylic acid: A precursor in the synthesis of the target compound.

    N-(Propan-2-ylideneamino)cyclopropane-1-carboxamide: A structurally related compound with similar functional groups.

Uniqueness

2,2-Diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide is unique due to the presence of both diphenyl and imine groups on the cyclopropane ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,2-diphenyl-N-(propan-2-ylideneamino)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-14(2)20-21-18(22)17-13-19(17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUJWQMPYZTXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1CC1(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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